molecular formula C9H17NOS B13012631 N-(2-(Allyloxy)propyl)thietan-3-amine

N-(2-(Allyloxy)propyl)thietan-3-amine

Cat. No.: B13012631
M. Wt: 187.30 g/mol
InChI Key: NGRMJOFBQWENAX-UHFFFAOYSA-N
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Description

N-(2-(Allyloxy)propyl)thietan-3-amine is a sulfur-containing organic compound characterized by a thietane ring (a four-membered cyclic sulfide) and an allyloxypropyl substituent. The allyloxy group (-O-CH₂-CH₂-CH₂) introduces unsaturation (via the allyl moiety), enabling participation in polymerization or click chemistry reactions like thiol-ene coupling. The thietane ring contributes ring strain, enhancing reactivity compared to larger cyclic sulfides.

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

N-(2-prop-2-enoxypropyl)thietan-3-amine

InChI

InChI=1S/C9H17NOS/c1-3-4-11-8(2)5-10-9-6-12-7-9/h3,8-10H,1,4-7H2,2H3

InChI Key

NGRMJOFBQWENAX-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CSC1)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Allyloxy)propyl)thietan-3-amine typically involves the reaction of thietan-3-amine with an allyloxypropyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: N-(2-(Allyloxy)propyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-(Allyloxy)propyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Allyloxy)propyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Pyrimidine Derivatives with Phthalimido Substituents (Compounds 7a-d)

Structural Differences :

  • Backbone: Pyrimidine (aromatic heterocycle) vs. thietane (non-aromatic sulfide ring).
  • Substituents : Phthalimido-ethyl/propyl groups vs. allyloxypropyl-thietane.
    Synthesis : Pyrimidine derivatives (e.g., 7a-d) are synthesized via nucleophilic substitution using N-(2-bromoethyl)phthalimide and potassium carbonate in DMF, yielding 62–71% . In contrast, the target compound’s synthesis likely involves thietane ring formation and allyloxypropylamine coupling, though specifics are unclear.
    Applications : Pyrimidine derivatives are intermediates in pharmaceuticals, while the allyloxy group in the target compound suggests utility in polymer networks (e.g., thiol-ene photopolymerization) .

Halogenated Aryloxypropylamines (Compounds 6d, 8a, 9a)

Structural Differences :

  • Functional Groups : Chloro/fluoro-aryloxypropyl vs. allyloxypropyl-thietane.
  • Reactivity : Aryloxy groups are electron-withdrawing and less reactive in radical reactions compared to allyloxy groups.
    Synthesis : Halogenated analogs (e.g., 6d) use tetraethylammonium chloride (TEAC) or TBAF in acetonitrile under reflux for halogen exchange . The target compound’s allyloxy group may require milder conditions due to the absence of strong leaving groups (e.g., bromine).
    Applications : Chloro/fluoro derivatives are likely bioactive (e.g., enzyme inhibitors), whereas the allyloxy-thietane structure may prioritize material science applications .

Perfluorinated Sulfonamides ()

Structural Differences :

  • Fluorination: Fully fluorinated alkyl chains vs. non-fluorinated allyloxypropyl-thietane.
  • Amino Groups: Dimethylaminopropyl vs. thietan-3-amine. Properties: Fluorinated compounds exhibit extreme hydrophobicity and thermal stability, unlike the polarizable sulfur and allyl groups in the target compound. Applications: Perfluorinated sulfonamides are surfactants or coatings, while the target compound’s unsaturated allyl group supports photopolymerization .

Bio-Based Hybrid Monomers ()

Structural Similarities :

  • Allyloxy Groups : Both feature allyloxy-phenyl moieties for thiol-ene reactions.
  • Amine Linkages: Bio-based monomers use cysteamine-derived thioethers, whereas the target compound uses a thietane ring. Synthesis: Bio-based monomers involve multi-step acrylamide/propanamide coupling, achieving moderate yields . The thietane ring in the target compound may require specialized cyclization techniques. Applications: Both are candidates for photopolymerizable materials, but the thietane’s ring strain could enhance crosslinking efficiency.

Key Findings

  • Reactivity : The allyloxy group enables thiol-ene reactions, contrasting with halogenated analogs’ substitution chemistry.
  • Synthesis : Thietane formation likely requires distinct cyclization strategies compared to pyrimidine or fluorinated compounds.

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